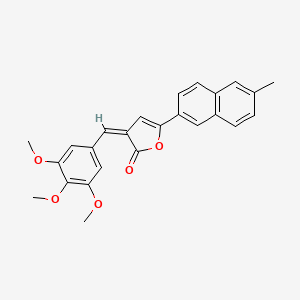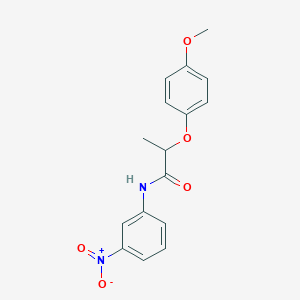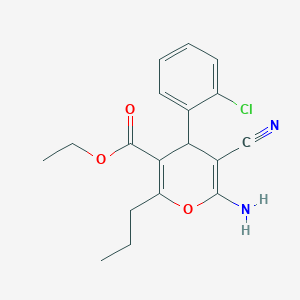
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of chemicals. GBR 12909 is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake. This compound has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
作用机制
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 works by blocking the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By blocking the reuptake of dopamine, 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 increases the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and reward.
Biochemical and Physiological Effects:
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the levels of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has also been shown to increase the release of serotonin, another neurotransmitter that plays a key role in regulating mood.
实验室实验的优点和局限性
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has several advantages for use in lab experiments. This compound is highly selective for dopamine reuptake inhibition and has a long half-life, which allows for sustained effects. However, 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 also has some limitations, including its potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.
未来方向
There are several future directions for research on 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909. One area of interest is the potential use of this compound in the treatment of addiction. 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential for use in human addiction treatment. Another area of interest is the potential use of 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 in the treatment of depression and other mood disorders. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may have potential therapeutic effects for these conditions.
合成方法
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(3-chloro-4-methoxyphenyl)piperazine with benzyl chloride in the presence of a base. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909.
科学研究应用
1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes. This compound has been shown to be effective in treating Parkinson's disease, depression, and addiction. 1-(3-chloro-4-methoxybenzyl)-4-phenylpiperazine dihydrochloride 12909 has also been used to study the effects of dopamine on learning and memory, as well as its role in the development of schizophrenia.
属性
IUPAC Name |
1-[(3-chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O.2ClH/c1-22-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)16-5-3-2-4-6-16;;/h2-8,13H,9-12,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOPVYYEWXWRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chloro-4-methoxyphenyl)methyl]-4-phenylpiperazine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4961536.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4961565.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4961576.png)
![4-[2-(benzyloxy)-3-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4961588.png)

![3-[(dipropylamino)methyl]-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4961595.png)



![4-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4961611.png)
![4-[(4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4961612.png)

![3-(ethylthio)-6-(4-isopropylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4961626.png)
![5-(2,4-dichlorophenyl)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4961632.png)